1,4-Diphenyl-2-(triethoxymethyl)benzene
Description
1,4-Diphenyl-2-(triethoxymethyl)benzene is a substituted benzene derivative featuring two phenyl groups at the 1,4-positions and a triethoxymethyl group at the 2-position. The triethoxymethyl group likely enhances solubility in nonpolar solvents due to its bulky, electron-donating ethoxy substituents, distinguishing it from simpler methyl or methoxy analogs.
Properties
CAS No. |
63766-87-0 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,4-diphenyl-2-(triethoxymethyl)benzene |
InChI |
InChI=1S/C25H28O3/c1-4-26-25(27-5-2,28-6-3)24-19-22(20-13-9-7-10-14-20)17-18-23(24)21-15-11-8-12-16-21/h7-19H,4-6H2,1-3H3 |
InChI Key |
OESSLDXYYRUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-2-(triethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2-(triethoxymethyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitration using HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
1,4-Diphenyl-2-(triethoxymethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2-(triethoxymethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The triethoxymethyl group in the target compound offers greater steric bulk and lipophilicity compared to dimethoxymethyl () or methoxy groups (). This enhances solubility in organic solvents, critical for solution-phase synthesis .
- Synthetic Flexibility : Compounds with halogens (e.g., bromine in ) or stannyl groups () enable further functionalization via cross-coupling, whereas enynyl or ethenyl groups () facilitate conjugation for optoelectronic applications.
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